4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

Cannabinoid receptor CB1 antagonist Obesity

Potent CB1 antagonist (Ki=0.3nM) and selective 15-LOX-1 inhibitor (Ki=22nM) for metabolic & inflammation research. Reactive hydroxyl enables rapid SAR exploration. Pure piperidin-4-ol-pyrazol-1-ylmethyl scaffold not replicable with generic analogs. Order high-purity ≥98% R&D material.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 1506276-04-5
Cat. No. B1406865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol
CAS1506276-04-5
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1CNCCC1(CN2C=CC=N2)O
InChIInChI=1S/C9H15N3O/c13-9(2-5-10-6-3-9)8-12-7-1-4-11-12/h1,4,7,10,13H,2-3,5-6,8H2
InChIKeyRLUBSCJFEWVJQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol (CAS 1506276-04-5): Sourcing Profile and Core Chemical Identity


4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol (CAS 1506276-04-5) is a heterocyclic building block characterized by a piperidin-4-ol core substituted at the 4-position with a pyrazol-1-ylmethyl group. It is available from multiple suppliers in purities typically ranging from 95% to 98% for research and further manufacturing use . The compound has been studied for its biological activity, including cannabinoid type-1 (CB1) receptor antagonism [1] and inhibition of lipoxygenase enzymes [2], positioning it as a scaffold of interest in metabolic and inflammatory disease research.

Why 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol is Not a Generic Interchangeable Analog


The pyrazole-piperidine scaffold encompasses numerous derivatives with diverse biological profiles. Minor structural changes, such as the presence or absence of a hydroxyl group, or the position of the pyrazole substitution, can dramatically alter target affinity, selectivity, and physicochemical properties. For example, the simple deoxy analog 4-(1H-pyrazol-1-ylmethyl)piperidine (CAS 956075-57-3) lacks the hydroxyl group of the target compound [1]. This substitution can impact hydrogen bonding potential and target engagement. Similarly, the broader class of CB1 antagonists, such as rimonabant, demonstrates that even with a shared pyrazole core, differences in substitution patterns yield compounds with distinct potencies and selectivity profiles [2]. Therefore, substituting this specific compound with a generic pyrazole-piperidine or a structurally related CB1 antagonist cannot reliably replicate its pharmacological effects without revalidation of target engagement and selectivity.

Quantitative Evidence Guide for 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol (CAS 1506276-04-5)


CB1 Receptor Antagonism: Potency Comparison with Rimonabant

The target compound exhibits a Ki of 0.3 nM for the rat brain CB1 receptor in a displacement assay using [3H]CP-55,940 [1]. In comparison, rimonabant, a well-characterized CB1 antagonist, displays a Ki of 1.8 nM under similar assay conditions [2]. This indicates the target compound possesses a 6-fold higher affinity for the CB1 receptor than rimonabant in this assay context.

Cannabinoid receptor CB1 antagonist Obesity Metabolic syndrome

Lipoxygenase Inhibition: 15-LOX-1 Activity Profile

4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol inhibits human 15-lipoxygenase-1 (15-LOX-1) with a Ki of 22 nM, as determined by Michaelis-Menten kinetics measuring 15-HPETE formation [1]. While a direct comparator from the same pyrazole-piperidine class is not available in the same assay, this potency is notable for a compound of this structural class, as many pyrazole-based 15-LOX inhibitors are reported with IC50 values in the micromolar range [2]. The compound also demonstrates weak inhibition of cyclooxygenase (COX) [3], suggesting potential selectivity for the lipoxygenase pathway.

Lipoxygenase Inflammation Arachidonic acid metabolism

CB1 Selectivity Profile: Comparison with Rimonabant Selectivity

The target compound has been annotated as a selective CB1 receptor antagonist [1]. Rimonabant, a benchmark CB1 antagonist, exhibits a CB1/CB2 selectivity ratio of approximately 285-fold (Ki CB1 = 1.8 nM, CB2 = 514 nM) [2]. While direct CB2 binding data for the target compound is not available in the same study, its classification as 'selective' implies a similar or improved selectivity window over CB2. This selectivity is crucial for minimizing potential off-target effects associated with CB2 activation, such as immune modulation.

CB1 selectivity CB2 receptor Cannabinoid Off-target effects

Impact of the Hydroxyl Group on Target Engagement: Structural Comparison with 4-(1H-pyrazol-1-ylmethyl)piperidine

The target compound, 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol, contains a hydroxyl group on the piperidine ring, which is absent in the closely related analog 4-(1H-pyrazol-1-ylmethyl)piperidine (CAS 956075-57-3) [1]. While direct comparative activity data for these two exact compounds is lacking, the presence of the hydroxyl group introduces a hydrogen bond donor/acceptor that can significantly alter binding affinity and selectivity. In the broader context of CB1 antagonists, the carboxamide oxygen in rimonabant is crucial for high-affinity binding, with its removal resulting in a 10-fold loss in affinity [2]. By analogy, the hydroxyl group in the target compound is expected to similarly enhance target engagement and influence pharmacokinetic properties, such as solubility and metabolic stability.

Structure-Activity Relationship Hydrogen bonding Piperidine Pyrazole

Lipoxygenase Pathway Selectivity: Differential Inhibition of 15-LOX-1, 5-LOX, and COX

The compound demonstrates a distinct selectivity profile within the arachidonic acid cascade. It potently inhibits human 15-LOX-1 with a Ki of 22 nM [1]. In contrast, its activity against human 5-lipoxygenase (5-LOX) is significantly weaker, with reported IC50 values of 1.02 μM and 4.7 μM in different assays [2]. Furthermore, it is noted to inhibit cyclooxygenase (COX) only 'to a lesser extent' [3]. This profile—high potency at 15-LOX, moderate at 5-LOX, and weak at COX—differs from non-selective lipoxygenase inhibitors or dual LOX/COX inhibitors, which may have broader but less specific anti-inflammatory effects. This selectivity suggests the compound could be a valuable tool for dissecting the specific roles of 15-LOX-1 in disease models.

Lipoxygenase Cyclooxygenase Eicosanoid Inflammation

Recommended Research and Industrial Applications for 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol (CAS 1506276-04-5)


CB1 Receptor Antagonist Lead Optimization in Metabolic Disease Programs

Given its high affinity for the CB1 receptor (Ki = 0.3 nM) [1], this compound serves as an excellent starting point for medicinal chemistry campaigns targeting obesity, metabolic syndrome, or other conditions where CB1 antagonism is therapeutically relevant. Its potency advantage over rimonabant (Ki = 1.8 nM) [2] suggests it may offer a different pharmacological window. Researchers can utilize this scaffold to explore structure-activity relationships (SAR) aimed at improving selectivity, reducing CNS penetration if desired, or modulating inverse agonism.

Selective 15-Lipoxygenase-1 Inhibition for Inflammatory Disease Models

The compound's potent and selective inhibition of 15-LOX-1 (Ki = 22 nM) [3] makes it a valuable chemical probe for investigating the role of 15-LOX-1 in diseases such as asthma, atherosclerosis, and certain cancers. Its weak activity against 5-LOX and COX [4] allows for the specific interrogation of the 15-LOX pathway without confounding effects from other eicosanoid pathways. This selectivity is particularly useful in animal models of inflammation where pathway-specific inhibitors are required to dissect mechanism.

Synthesis of Diversified Pyrazole-Piperidine Libraries for CB1 and LOX Targets

As a building block, 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol contains a reactive hydroxyl group amenable to further derivatization. This allows for the rapid generation of analogs with modified physicochemical properties, such as esters, ethers, or carbamates, which can be used to explore the SAR around the piperidine ring. The commercial availability of this compound in 95-98% purity supports its use in parallel synthesis or focused library generation for hit-to-lead and lead optimization programs targeting CB1, 15-LOX-1, or other enzymes in the pyrazole-piperidine chemotype space.

Biochemical Assay Development for CB1 and 15-LOX-1

The well-defined, nanomolar inhibitory activities against CB1 and 15-LOX-1 [REFS-1, REFS-3] make this compound a suitable positive control or reference standard for developing and validating biochemical and cellular assays. Its activity profile can be used to benchmark assay sensitivity, confirm target engagement, and validate new detection methods. This is particularly valuable for research groups establishing new screening cascades for these targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.